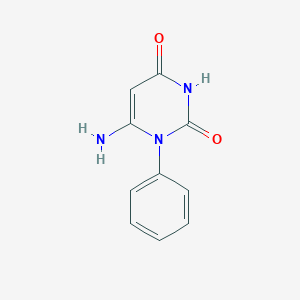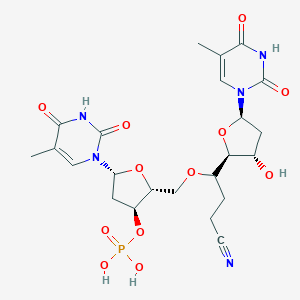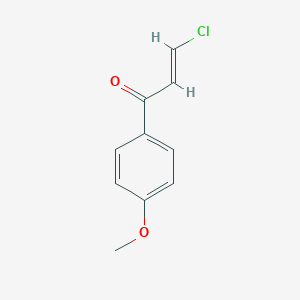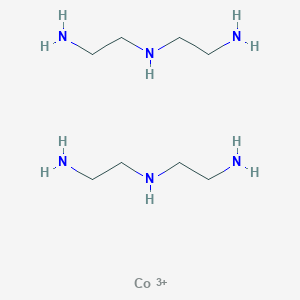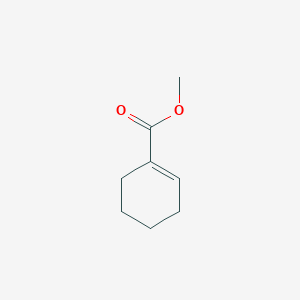
1-Ciclohexeno-1-carboxilato de metilo
Descripción general
Descripción
Methyl 1-cyclohexene-1-carboxylate is a chemical compound that is derived from cyclohexene. It is an ester that can be synthesized through various chemical reactions involving cyclohexene as a starting material. The compound is of interest due to its potential applications in the synthesis of natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of methyl 1-cyclohexene-1-carboxylate can be achieved through carbonylation reactions. One such method involves the carbonylation of cyclohexene in a methanol solution catalyzed by palladium(II) chloride–triphenylphosphine, which results in high yields of methyl cyclohexanecarboxylate . Another approach to synthesizing related compounds includes the treatment of methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene, leading to methyl-substituted 1-cyclopentene-1-carboxylates .
Molecular Structure Analysis
The molecular structure of methyl 1-cyclohexene-1-carboxylate and its derivatives can be elucidated using spectroscopic methods such as NMR. For instance, organotin hydride addition to methyl cyclohexene-1-carboxylate has been studied, and the structures of the resulting products were established by their transformation into chlorodialkylstannyl derivatives and by NMR data .
Chemical Reactions Analysis
Methyl 1-cyclohexene-1-carboxylate can undergo various chemical reactions. For example, it can be used in Friedel–Crafts acylation reactions catalyzed by metal cation-exchanged montmorillonites . It can also participate in free radical hydrostannation to give 2-trialkylstannyl cyclohexanecarboxylate . Epoxidation reactions have been explored as well, where methyl trans-5,6-diacetoxy-1,3-cyclohexadiene-1-carboxylate was epoxidized to give selectively two 3,4-monoepoxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1-cyclohexene-1-carboxylate derivatives can be inferred from their reactivity and the conditions required for their synthesis. For example, the carbonylation reaction to produce methyl cyclohexanecarboxylate is influenced by variables such as the concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature . The reactivity of methyl 1-cyclohexene-1-carboxylate in acylation and epoxidation reactions suggests that it is a versatile intermediate that can be modified under various reaction conditions .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El 1-ciclohexeno-1-carboxilato de metilo se utiliza en la síntesis orgánica, particularmente en la síntesis diastereoselectiva. Este proceso es crucial para crear compuestos con arreglos tridimensionales específicos, lo cual es vital en el desarrollo de productos farmacéuticos y moléculas orgánicas complejas .
Investigación farmacéutica
En la investigación farmacéutica, este compuesto sirve como un bloque de construcción para sintetizar varios compuestos medicinales. Su estructura se manipula para crear derivados que podrían conducir potencialmente a nuevos descubrimientos de medicamentos .
Ciencia de materiales
El papel del compuesto en la ciencia de materiales está relacionado con su reactividad en las reacciones de polimerización. Se puede utilizar para crear nuevos materiales poliméricos con aplicaciones potenciales en plásticos biodegradables, recubrimientos y adhesivos .
Ingeniería química
El this compound es significativo en la ingeniería química por su uso en la optimización de procesos. Se analizan sus propiedades para mejorar la eficiencia de las reacciones y desarrollar procesos químicos sostenibles .
Bioquímica
En bioquímica, se explora el compuesto por sus interacciones con moléculas biológicas. Comprender estas interacciones puede conducir a conocimientos sobre los mecanismos enzimáticos y las vías metabólicas .
Aplicaciones ambientales
Se están investigando las aplicaciones ambientales de este compuesto, particularmente en el contexto de su biodegradabilidad y potencial como alternativa de solvente verde. Su impacto en los ecosistemas y sus productos de descomposición son áreas de estudio activo .
Safety and Hazards
Propiedades
IUPAC Name |
methyl cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWRCPEMHIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171580 | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18448-47-0 | |
| Record name | 1-Cyclohexene-1-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18448-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018448470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohex-1-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 1-cyclohexene-1-carboxylate be used in the synthesis of natural products?
A: Yes, Methyl 1-cyclohexene-1-carboxylate has proven valuable in the synthesis of complex molecules, including natural products. For instance, researchers successfully employed this compound in a formal total synthesis of trichodiene. [] The synthesis involved a photochemical [2+2] cycloaddition between Methyl 1-cyclohexene-1-carboxylate and 3-methylcyclohex-2-enone, followed by strategic skeletal rearrangements and functional group modifications. [] This demonstrates the potential of Methyl 1-cyclohexene-1-carboxylate as a building block in organic synthesis, particularly for constructing complex ring systems found in natural products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

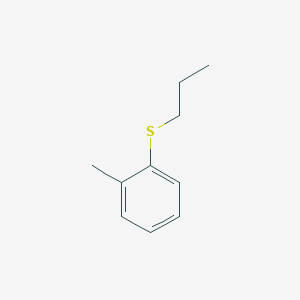
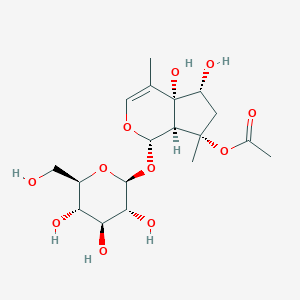
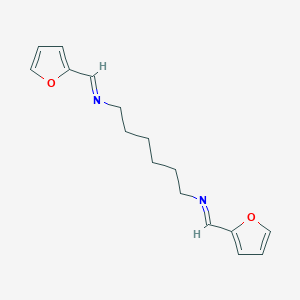


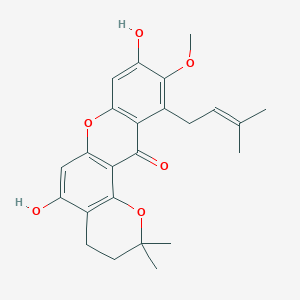

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

